molecular formula C18H13ClN4O3S2 B11265348 N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide

N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide

Cat. No.: B11265348
M. Wt: 432.9 g/mol
InChI Key: QXRUHNCOHCBZGE-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and an oxadiazole ring, all connected to a thiophene sulfonamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to the disruption of cell wall integrity and ultimately bacterial cell death . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and preventing the synthesis of essential cell wall components.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H13ClN4O3S2

Molecular Weight

432.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-methyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide

InChI

InChI=1S/C18H13ClN4O3S2/c1-23(14-6-4-13(19)5-7-14)28(24,25)15-8-10-27-16(15)18-21-17(22-26-18)12-3-2-9-20-11-12/h2-11H,1H3

InChI Key

QXRUHNCOHCBZGE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CN=CC=C4

Origin of Product

United States

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